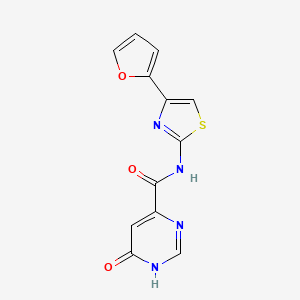
N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, a thiazole ring, and a pyrimidine ring . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a thiazole ring (a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom), and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms) .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide functional group . These groups can participate in a variety of chemical reactions, including nucleophilic substitutions and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the heterocyclic rings and the amide group could affect its solubility, stability, and reactivity .科学的研究の応用
Experimental and Theoretical Investigations
A thiazole-based heterocyclic amide, specifically N-(thiazol-2-yl)furan-2-carboxamide, demonstrated promising antimicrobial activity against various microorganisms, suggesting its potential in pharmacological and medical applications. This compound underwent detailed experimental and theoretical analysis, including synthesis, molecular characterization through IR, NMR, XRD, and DFT modeling. The antimicrobial efficacy was tested against both Gram-negative and Gram-positive bacteria, as well as fungi, showing good activity across all tested microorganisms. This study highlights the compound's promising attributes for further exploration in the medical field (Cakmak et al., 2022).
Synthesis and Reactivity
The synthesis process and reactivity of N-(1-Naphthyl)furan-2-carboxamide and its subsequent transformation into 2-(furan-2-yl)benzo[e][1,3]benzothiazole through electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, were explored. This investigation offers insights into the chemical behavior of furan-2-carboxamide derivatives and their potential applications in the synthesis of complex molecules (Aleksandrov & El’chaninov, 2017).
Antiprotozoal Agents
A specific derivative, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, was synthesized and evaluated for its antiprotozoal activity, demonstrating significant in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum. This study underlines the compound's potential as a potent antiprotozoal agent, showcasing its high DNA affinity and promising therapeutic applications (Ismail et al., 2004).
Amplifiers of Phleomycin
Investigations into the condensation of 3-aminocrotonamide with ethyl pyridine-2-carboxylate led to the synthesis of 6-methylpyrimidin-4(3H)-ones with various substituents, including furan-2'-yl. These compounds were further explored for their activity as amplifiers of phleomycin against Escherichia coli, highlighting the role of furan derivatives in enhancing antimicrobial efficacy (Brown & Cowden, 1982).
Antimicrobial and Anticancer Activities
A study focused on the synthesis and evaluation of various derivatives for their antimicrobial and anticancer activities, identifying compounds with significant efficacy against specific microorganisms and cancer cell lines. This research emphasizes the potential of furan-2-carboxamide derivatives in developing new therapeutic agents (Zaki et al., 2018).
将来の方向性
作用機序
Target of Action
The primary target of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a thiazole nucleus have been found to have anti-tubercular activity . The target of these compounds is often the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .
Mode of Action
The exact mode of action of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Compounds with a similar thiazole nucleus have been found to interfere with the biosynthesis of bacterial lipids , which could potentially disrupt the integrity of the bacterial cell membrane and inhibit bacterial growth.
Result of Action
The molecular and cellular effects of N-(4-(furan-2-yl)thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide Similar compounds with a thiazole nucleus have shown antimicrobial and antitumor activities .
特性
IUPAC Name |
N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-6-oxo-1H-pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O3S/c17-10-4-7(13-6-14-10)11(18)16-12-15-8(5-20-12)9-2-1-3-19-9/h1-6H,(H,13,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCWHUQQIIJFHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=O)NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2713664.png)
![N-(4-(furan-2-yl)thiazol-2-yl)-2-(2-(pyrazin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2713665.png)
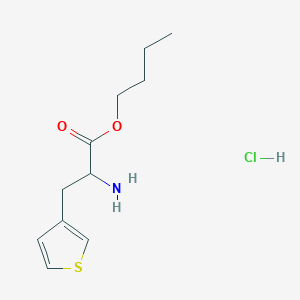
![1-[(2S)-2-[(4-Cyclopropyltriazol-1-yl)methyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2713667.png)

![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2713670.png)
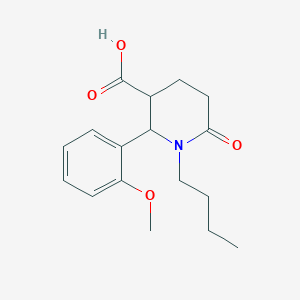

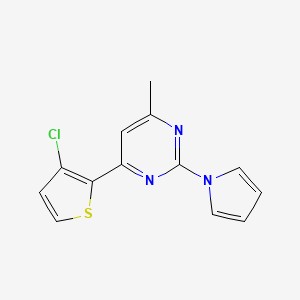


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2713682.png)
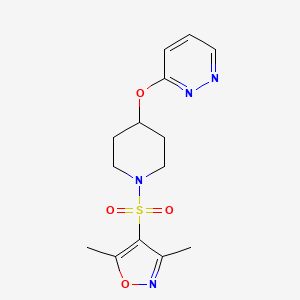
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2713686.png)